Hydridohydroxidonitrogen(.)

描述

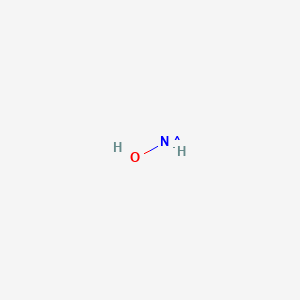

Hydridohydroxidonitrogen(.), a nitrogen-centered compound with the formula N(H)(OH), is a radical species characterized by a single unpaired electron on the nitrogen atom. This compound exists in a transient state under specific conditions, such as high-energy environments or during certain catalytic processes. Its structure comprises a nitrogen atom bonded to a hydride (H⁻) and a hydroxide (OH⁻) group, with a radical center that confers high reactivity.

属性

分子式 |

H2NO |

|---|---|

分子量 |

32.022 g/mol |

InChI |

InChI=1S/H2NO/c1-2/h1-2H |

InChI 键 |

MMZRZHBDYRHGII-UHFFFAOYSA-N |

规范 SMILES |

[NH]O |

产品来源 |

United States |

相似化合物的比较

Key Properties:

- Molecular weight : 33.01 g/mol

- Electron configuration : Radical (unpaired electron on nitrogen)

- Stability : Highly reactive; decomposes rapidly in aqueous or oxygenated environments.

- Synthesis: Generated via photolysis of nitrogen-containing precursors or via electron transfer reactions in non-polar solvents.

Comparison with Similar Nitrogen-Containing Compounds

To contextualize Hydridohydroxidonitrogen(.), we compare its properties, stability, and reactivity with structurally or functionally analogous compounds: hydroxylamine (NH₂OH), ammonia (NH₃), and nitroxyl (HNO).

Table 1: Structural and Thermodynamic Comparison

| Compound | Molecular Formula | Bond Angles (°) | Stability (Half-life) | Key Reactivity |

|---|---|---|---|---|

| Hydridohydroxidonitrogen | N(H)(OH) | ~107 (N–O–H) | <1 ms (in solution) | Radical-mediated H abstraction |

| Hydroxylamine | NH₂OH | 104 (N–O–H) | Hours (aqueous) | Redox agent, weak base |

| Ammonia | NH₃ | 107 (H–N–H) | Stable | Strong base, nucleophile |

| Nitroxyl | HNO | 108 (H–N–O) | Seconds (gas phase) | Electrophilic, redox-active |

Hydridohydroxidonitrogen(.) vs. Hydroxylamine (NH₂OH)

- Structural Differences : Hydridohydroxidonitrogen lacks the amine group (–NH₂) present in hydroxylamine, resulting in a simpler radical structure.

- Reactivity : While hydroxylamine acts as a reducing agent or weak base, Hydridohydroxidonitrogen(.) participates in radical chain reactions, such as hydrogen atom transfer (HAT) due to its unpaired electron .

Hydridohydroxidonitrogen(.) vs. Ammonia (NH₃)

- Electron Configuration : Ammonia’s lone pair on nitrogen makes it a strong base, whereas Hydridohydroxidonitrogen(.)’s radical character drives single-electron transfer reactions.

- Stability : Ammonia is thermodynamically stable under standard conditions, unlike Hydridohydroxidonitrogen(.), which requires cryogenic matrices for isolation.

Hydridohydroxidonitrogen(.) vs. Nitroxyl (HNO)

- Bonding: Both compounds are radicals, but HNO has a nitrogen-oxygen double bond, making it more electrophilic.

- Biological Relevance : Nitroxyl is implicated in signaling pathways, while Hydridohydroxidonitrogen(.) is primarily studied in atmospheric chemistry for its role in nitrogen cycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。